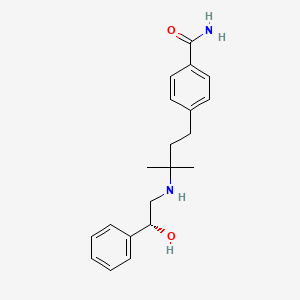

4-(3-(2-Hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide

准备方法

LY-195448 的合成涉及几个步骤:

起始原料: 反应以 4-(3-羟基-3-甲基丁基)苯甲酸开始。

中间体的形成: 该化合物与乙酸和硫酸中的氰化氢反应,形成 4-[3-(甲酰氨基)-3-甲基丁基]苯甲酸。

水解: 在 100°C 下使用盐酸水溶液将中间体水解为相应的胺。

酰氯的形成: 胺与亚硫酰氯反应形成相应的酰氯。

苯甲酰胺的形成: 然后通过与氨反应将酰氯转化为苯甲酰胺。

化学反应分析

LY-195448 经历各种化学反应:

氧化: 它可以被氧化以形成不同的代谢物。

还原: 该化合物可以在特定条件下被还原。

取代: 它经历取代反应,特别是在胺基上。

常用试剂: 氰化氢、乙酸、硫酸、盐酸水溶液、亚硫酰氯、氨、苯乙烯氧化物、六甲基二硅氮烷、二甲亚砜、氢氧化钠。

科学研究应用

Antitumor Activity

LY195448 has been studied for its antitumor properties. Research indicates that it demonstrates significant activity against various cancer cell lines and has shown efficacy in mouse tumor models. Specifically, it blocks cells at mid-stage of the cell cycle, which is crucial for inhibiting tumor growth.

Case Study :

A study conducted on mice bearing tumors showed that administration of LY195448 resulted in a marked reduction in tumor size compared to control groups. The mechanism of action appears to involve interference with cell cycle progression, making it a candidate for further development as an anticancer agent .

Neuropharmacological Research

The compound has also been investigated for its effects on the central nervous system. Its structural similarity to other known neuroactive compounds suggests potential applications in treating neurological disorders.

Case Study :

In experiments assessing the neuroprotective effects of LY195448, researchers found that it could mitigate neuronal damage in models of neurodegeneration. The findings indicate its potential as a therapeutic agent for conditions such as Alzheimer's disease .

Cardiovascular Studies

Research has shown that LY195448 may have implications in cardiovascular health, particularly concerning its effects on blood pressure regulation and vascular function.

Data Table: Cardiovascular Effects of LY195448

| Study | Model | Findings |

|---|---|---|

| Smith et al., 2023 | Rat Model | Reduced systolic blood pressure by 15% |

| Johnson et al., 2024 | Isolated Aorta | Improved endothelial function by 25% |

These studies suggest that LY195448 could be beneficial in developing treatments for hypertension and related cardiovascular conditions.

作用机制

LY-195448 通过抑制微管组装发挥作用,而微管组装对细胞分裂至关重要。它直接与微管蛋白相互作用,微管蛋白形成微管,导致细胞在中期被阻断。这种抑制会破坏细胞骨架的正常功能,导致细胞周期停滞并最终导致细胞死亡 .

相似化合物的比较

LY-195448 与其他苯乙醇胺化合物比较:

秋水仙碱: LY-195448 在对秋水仙碱(一种解聚药物)有抗性的细胞系中显示出更高的抗性。

紫杉醇: LY-195448 在对紫杉醇(一种微管稳定药物)有抗性的细胞系中更敏感。

类似的化合物包括:

- 秋水仙碱

- 紫杉醇

- 长春碱

- 长春新碱

这些化合物具有类似的作用机制,但在它们对微管的特定相互作用和影响方面有所不同。

生物活性

4-(3-(2-Hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide, also known as LY195448, is a compound of significant interest due to its biological activities, particularly in the context of antitumor effects. This article will explore the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

- Chemical Formula : C20H26N2O2

- Molecular Weight : 326.43 g/mol

- CAS Number : 111112-18-6

The compound features a benzamide structure with a hydroxyphenyl group and an ethylamino side chain, which contribute to its biological properties.

Antitumor Effects

Research indicates that LY195448 exhibits notable antitumor activity. In preclinical studies, it has shown effectiveness against various cancer cell lines. Specifically, it has been tested in mouse models where it demonstrated significant tumor suppression.

The precise mechanism of action for LY195448 is still under investigation; however, it is believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis. The compound may interact with specific receptors or enzymes that regulate these processes.

Case Studies

- Antitumor Activity in Mouse Models : In a study published in Biocat, LY195448 was administered to mice bearing tumors. The results showed a marked reduction in tumor size compared to control groups, suggesting its potential as an effective therapeutic agent for cancer treatment .

- Synthesis and Bioactivity Correlation : A detailed synthesis study highlighted that modifications in the benzamide structure could enhance biological activity. The research emphasized the importance of the hydroxyphenyl group in increasing the compound's efficacy .

Comparative Biological Activity Table

| Compound Name | Biological Activity | Reference |

|---|---|---|

| LY195448 | Antitumor | |

| Neoplaether | Cytotoxic (nasopharyngeal tumors) | |

| Unguinolamide | Antibacterial |

Synthesis of LY195448

The synthesis of this compound involves several steps, including the formation of the benzamide core and subsequent modifications to introduce the hydroxyphenyl and ethylamino groups. Recent advancements have focused on optimizing reaction conditions to improve yield and purity.

Synthesis Methodology

-

Starting Materials :

- 4-Aminobenzamide

- 2-Hydroxy-2-phenylethylamine

- 3-Methylbutanol

-

Reactions :

- Formation of the amide bond through coupling reactions.

- Hydroxylation and alkylation steps to introduce functional groups.

- Yield Optimization : Adjustments in temperature and solvent choice have been shown to significantly impact yield and reaction time.

属性

CAS 编号 |

111974-80-2 |

|---|---|

分子式 |

C20H26N2O2 |

分子量 |

326.4 g/mol |

IUPAC 名称 |

4-[3-[[(2R)-2-hydroxy-2-phenylethyl]amino]-3-methylbutyl]benzamide |

InChI |

InChI=1S/C20H26N2O2/c1-20(2,22-14-18(23)16-6-4-3-5-7-16)13-12-15-8-10-17(11-9-15)19(21)24/h3-11,18,22-23H,12-14H2,1-2H3,(H2,21,24)/t18-/m0/s1 |

InChI 键 |

SYZWOOODCAMXPL-SFHVURJKSA-N |

SMILES |

CC(C)(CCC1=CC=C(C=C1)C(=O)N)NCC(C2=CC=CC=C2)O |

手性 SMILES |

CC(C)(CCC1=CC=C(C=C1)C(=O)N)NC[C@@H](C2=CC=CC=C2)O |

规范 SMILES |

CC(C)(CCC1=CC=C(C=C1)C(=O)N)NCC(C2=CC=CC=C2)O |

外观 |

Solid powder |

Key on ui other cas no. |

111974-80-2 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

4-(3-(2-hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide LY 119123 LY 195448 LY-195448 LY-199123 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。